Lipophilicity and Structural Differentiation: XLogP3 and Molecular Weight Comparison vs. Fmoc-Glycine
Fmoc-DL-(2-thiazoyl)glycine demonstrates significantly higher calculated lipophilicity compared to the unsubstituted Fmoc-glycine benchmark. The incorporation of the 1,3-thiazol-2-yl substituent increases the calculated partition coefficient (XLogP3) to 3.4, versus an XLogP3 of approximately 1.8–2.5 for Fmoc-Gly-OH [1]. This increase in lipophilicity is accompanied by an increase in molecular weight to 380.4 g/mol, compared to 297.3 g/mol for Fmoc-Gly-OH .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (computed) |
| Comparator Or Baseline | Fmoc-Gly-OH: ~1.8–2.5 (computed) |
| Quantified Difference | Increase of approximately 0.9–1.6 log units |
| Conditions | In silico prediction based on chemical structure; consistent across PubChem and vendor data sources |
Why This Matters
Higher XLogP3 values correlate with increased membrane permeability and altered chromatographic retention in RP-HPLC purification, which directly impacts peptide synthesis workflow and product handling characteristics.
- [1] Kuujia.com. Cas no 1219381-54-0 (Fmoc-DL-(2-thiazoyl)glycine). Computed XLogP3 Value. View Source
